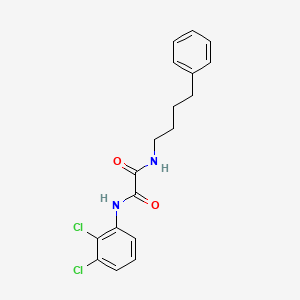![molecular formula C16H18N4O4 B11555152 (1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11555152.png)
(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a butenylidene group, and a dinitrophenyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine typically involves a multi-step process. The initial step often includes the preparation of the cyclohexene derivative, followed by the formation of the butenylidene intermediate. The final step involves the coupling of the butenylidene intermediate with 2,4-dinitrophenylhydrazine under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-1-buten-3-yne: This compound shares some structural similarities but differs in its functional groups and reactivity.
3-Bromo-1-phenyl-1-propene: Another compound with a similar backbone but different substituents.
Uniqueness
(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine is unique due to its combination of a cyclohexene ring, a butenylidene group, and a dinitrophenyl hydrazine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H18N4O4 |
|---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
N-[(E)-[(E)-1-(cyclohexen-1-yl)but-2-enylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H18N4O4/c1-2-6-14(12-7-4-3-5-8-12)17-18-15-10-9-13(19(21)22)11-16(15)20(23)24/h2,6-7,9-11,18H,3-5,8H2,1H3/b6-2+,17-14+ |
InChI Key |
QAIYAUUEYHUNIF-GSVDSPBDSA-N |
Isomeric SMILES |
C/C=C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CCCCC2 |
Canonical SMILES |
CC=CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B11555069.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11555082.png)
![4-bromo-N'-[(1E)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11555096.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555101.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555106.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11555111.png)
![3-(2,4-Dichlorobenzoyloxy)-4-[(E)-{[(4-propanamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11555112.png)
![5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide](/img/structure/B11555121.png)
![N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11555124.png)
![4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11555131.png)
![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11555137.png)
![4-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11555150.png)

![2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide](/img/structure/B11555166.png)
